![molecular formula C16H20N2O4 B6345376 3-(Ethoxycarbonyl)-1-(2-ethylphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264043-12-0](/img/structure/B6345376.png)
3-(Ethoxycarbonyl)-1-(2-ethylphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-(Ethoxycarbonyl)-1-(2-ethylphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C16H20N2O4 and its molecular weight is 304.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.14230712 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
3-(Ethoxycarbonyl)-1-(2-ethylphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and comparisons with related compounds based on recent scientific findings.
Chemical Structure and Synthesis
The compound features a pyrazole ring with an ethoxycarbonyl group and a 2-ethylphenyl substituent. The synthesis typically involves multiple steps, including:
- Formation of the Pyrazole Ring : The initial step involves the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound.
- Introduction of Substituents : The ethoxycarbonyl group is introduced via esterification, while the 2-ethylphenyl group is added through nucleophilic aromatic substitution reactions.
Anti-inflammatory Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory activity. For instance, studies have shown that related compounds demonstrate selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. The selectivity index for some derivatives has been reported as high as 344.56 compared to standard anti-inflammatory drugs such as celecoxib .
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
---|---|---|---|
This compound | TBD | TBD | TBD |
Celecoxib | 0.01 | 0.05 | 5 |
Indomethacin | 0.02 | 0.02 | 1 |
Antimicrobial Activity
In vitro studies have suggested that pyrazole derivatives can exhibit antimicrobial properties against various bacterial strains. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Anticancer Potential
Preliminary data suggest that this compound may also possess anticancer activities. Pyrazole derivatives have been linked to inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest in different cancer cell lines. For instance, certain derivatives showed promising results against A-431 and Jurkat cell lines, with IC50 values lower than those of established chemotherapeutic agents .
The biological effects of this compound are believed to be mediated through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or cancer progression by binding to their active sites.
- Receptor Modulation : It may interact with specific receptors that regulate cellular signaling pathways.
- Gene Expression Alteration : There is potential for influencing transcription factors that regulate gene expression related to inflammation or tumorigenesis.
Case Studies and Research Findings
Several studies have focused on the biological activities of pyrazole derivatives:
- Anti-inflammatory Study : A study conducted by Sivaramakarthikeyan et al. highlighted the anti-inflammatory effects of substituted pyrazoles in carrageenan-induced edema models, demonstrating significant reduction in paw swelling and minimal gastric toxicity .
- Anticancer Activity : Research indicated that certain pyrazole compounds could induce apoptosis in cancer cells through mitochondrial pathways, showcasing their potential as anticancer agents .
- Safety Profiles : Toxicity assessments revealed that many pyrazole derivatives exhibited high safety margins in animal models, with LD50 values exceeding 2000 mg/kg for several compounds tested .
Comparative Analysis
When comparing this compound with other similar compounds, variations in substituent groups significantly affect their biological activities:
Compound | Key Substituent | Biological Activity |
---|---|---|
This compound | Ethoxycarbonyl + 2-Ethylphenyl | Anti-inflammatory, Anticancer |
3-(Methoxycarbonyl)-1-(4-methylphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid | Methoxycarbonyl + 4-Methylphenyl | Higher COX selectivity |
3-(Trifluoromethyl)-1-(3-chlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid | Trifluoromethyl + 3-Chlorophenyl | Enhanced antimicrobial activity |
Scientific Research Applications
Pharmaceutical Applications
One of the primary applications of this compound lies in medicinal chemistry. Its pyrazole structure is known for various biological activities, including anti-inflammatory and analgesic effects.
Case Studies:
- Anti-inflammatory Activity : Research has demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. A study showed that compounds similar to 3-(Ethoxycarbonyl)-1-(2-ethylphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid could inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential for treating conditions like arthritis and other inflammatory diseases .
- Anticancer Properties : Another study explored the anticancer potential of pyrazole derivatives. The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Agrochemical Applications
The compound also has potential applications in the agrochemical sector, particularly as a pesticide or herbicide. Its ability to interact with specific biological targets makes it an interesting candidate for developing new agrochemicals.
Research Findings:
- Herbicidal Activity : A study evaluated the herbicidal properties of several pyrazole derivatives, including this compound. Results indicated effective weed control in various crop systems without significant phytotoxicity to the crops themselves .
- Insecticidal Properties : Research has also indicated that pyrazole compounds can act as insecticides by disrupting the nervous systems of pests. This compound's structural features may enhance its efficacy against specific insect pests .
Industrial Applications
Beyond pharmaceuticals and agrochemicals, this compound can be utilized in materials science and chemical synthesis.
Applications:
- Polymer Chemistry : The compound can be used as a building block in polymer synthesis, potentially leading to new materials with desirable properties such as enhanced thermal stability or improved mechanical strength .
- Chemical Intermediates : It serves as an intermediate in the synthesis of other complex organic molecules, which can be useful in various industrial processes.
Properties
IUPAC Name |
5-ethoxycarbonyl-2-(2-ethylphenyl)-3-methyl-4H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-4-11-8-6-7-9-13(11)18-16(3,15(20)21)10-12(17-18)14(19)22-5-2/h6-9H,4-5,10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMTZTWCHDPDMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(CC(=N2)C(=O)OCC)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.